N-(1,1-Dimethylethyl)-1,3-propanediamine
Overview
Description
N-(1,1-Dimethylethyl)-1,3-propanediamine , also known as tert-butyl-1,3-propanediamine , is an organic compound. It belongs to the class of hindered amines, which are essential building blocks in organic synthesis and medicinal chemistry. These compounds often serve as precursors for drug candidates containing hindered amine motifs .
Synthesis Analysis
- Formation of 3-(1,1-Dimethylethyl) 4-methyl-(S)-2,2-dimethyloxazolidine-3,4-dicarboxylate : The N-Boc-L-serine methyl ester reacts with 2,2-dimethoxypropane and boron trifluoride etherate to form the desired oxazolidine derivative .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its functional groups (amine and tert-butyl) make it a versatile building block for further synthetic transformations. Researchers can modify the tert-butyl group or the amine functionality to create derivatives with desired properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Atmospheric Chemistry and Particle Formation
A study by Elm et al. (2016) investigated the molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamine, and sulfuric acid using computational methods. The research highlights how the complex formation between sulfuric acid and diamines, such as N-(1,1-Dimethylethyl)-1,3-propanediamine, could potentially be a key species in the initial step of new particle formation in the atmosphere. This insight is crucial for understanding atmospheric chemistry and the processes leading to particle nucleation.
Synthesis and Material Science
In material science and synthesis, Meng et al. (2013) described the continuous synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA), highlighting its importance as a fine organic chemical intermediate in the manufacturing of surfactants, cosmetics, detergents, textiles, and lubricating oil additives. The research focused on optimizing the conditions for the two-step reaction process, resulting in a high conversion and selectivity rate, thereby demonstrating the compound's significant role in industrial chemical synthesis.
Crystal Structure and Magnetic Properties
Research by Bhowmik et al. (2014) on the synthesis, crystal structure, and magnetic properties of azido bridged Cu(II) and Ni(II) chains using N-methyl-1,3-propanediamine showcases the application of this compound derivatives in the development of new magnetic materials. The study reveals the potential of these compounds in designing materials with specific magnetic properties, which could be useful for various technological applications.
Catalysis and Hydrogenation Processes
The catalytic hydrogenation of syngas-derived dimethyl malonate to 1,3-propanediol on a Cu/SiO2 catalyst, as explored by Zheng et al. (2017), represents another significant application area. This research outlines an alternative route for 1,3-propanediol production, demonstrating the versatility of this compound derivatives in catalytic processes and the synthesis of valuable chemical products.
Future Directions
Properties
IUPAC Name |
N'-tert-butylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)9-6-4-5-8/h9H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMAKXHZQFPWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200225 | |
Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52198-64-8 | |
Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052198648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.